molecular formula C17H22N2O8 B14382277 Oxalic acid;1-(3-phenylprop-2-enyl)piperazine CAS No. 88172-00-3

Oxalic acid;1-(3-phenylprop-2-enyl)piperazine

Cat. No.: B14382277
CAS No.: 88172-00-3
M. Wt: 382.4 g/mol
InChI Key: GOKWWDFCPCQFRB-UHFFFAOYSA-N
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Description

Oxalic acid;1-(3-phenylprop-2-enyl)piperazine is a compound that combines the properties of oxalic acid and 1-(3-phenylprop-2-enyl)piperazine. Oxalic acid is a dicarboxylic acid known for its role in various biological processes and industrial applications. 1-(3-phenylprop-2-enyl)piperazine is a derivative of piperazine, a heterocyclic organic compound with a wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenylprop-2-enyl)piperazine typically involves the reaction of piperazine with cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 1-(3-phenylprop-2-enyl)piperazine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-phenylprop-2-enyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

1-(3-phenylprop-2-enyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(3-phenylprop-2-enyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act on the GABA (γ-aminobutyric acid) receptor, leading to neuromuscular effects .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A parent compound with a wide range of biological activities.

    1-(2-phenylethyl)piperazine: A similar compound with slight structural differences.

    1-(4-phenylbutyl)piperazine: Another derivative with extended alkyl chain.

Uniqueness

1-(3-phenylprop-2-enyl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylprop-2-enyl group differentiates it from other piperazine derivatives, potentially leading to unique interactions with molecular targets .

Properties

CAS No.

88172-00-3

Molecular Formula

C17H22N2O8

Molecular Weight

382.4 g/mol

IUPAC Name

oxalic acid;1-(3-phenylprop-2-enyl)piperazine

InChI

InChI=1S/C13H18N2.2C2H2O4/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;2*3-1(4)2(5)6/h1-7,14H,8-12H2;2*(H,3,4)(H,5,6)

InChI Key

GOKWWDFCPCQFRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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